molecular formula C11H14O2 B1600216 4-Cyclopentylbenzene-1,3-diol CAS No. 21713-03-1

4-Cyclopentylbenzene-1,3-diol

Cat. No.: B1600216
CAS No.: 21713-03-1
M. Wt: 178.23 g/mol
InChI Key: IXMNGROEFGBSGO-UHFFFAOYSA-N
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Description

4-Cyclopentylbenzene-1,3-diol, also known as 4-cyclopentylresorcinol, is a chemical compound of interest in organic chemistry and materials science research. It belongs to the class of organic compounds known as resorcinols, which feature a benzene ring with two hydroxyl groups in a 1,3-relationship . This structural motif is known to influence the physical and chemical properties of the molecule, including its acidity (pKa), solubility, and potential for interaction with various biological and synthetic systems . The compound is closely related to the monohydrate form, 4-CYCLOPENTYLRESORCINOL MONOHYDRATE (UNII: LT8339Z46A) . Researchers value this and similar dihydroxybenzene structures for exploring sorption processes and designing new molecular entities . This product is provided as a high-purity material for laboratory research applications. It is intended for chemical analysis, method development, and as a building block in synthetic chemistry. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopentylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-9-5-6-10(11(13)7-9)8-3-1-2-4-8/h5-8,12-13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMNGROEFGBSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50430752
Record name 4-cyclopentylbenzene-1,3-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21713-03-1
Record name 4-Cyclopentylresorcinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021713031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-cyclopentylbenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CYCLOPENTYLRESORCINOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Advanced Synthetic Methodologies for 4 Cyclopentylbenzene 1,3 Diol

Strategic Approaches to Functionalization of Cyclopentylbenzene (B1606350) Intermediates

The construction of the 4-cyclopentylbenzene-1,3-diol framework often begins with the synthesis and subsequent functionalization of a cyclopentylbenzene intermediate. A primary method for attaching the cyclopentyl group to the benzene (B151609) ring is through electrophilic aromatic substitution, specifically Friedel-Crafts alkylation. This involves reacting a benzene derivative with a cyclopentyl-containing electrophile, such as cyclopentene (B43876) or a cyclopentyl halide, in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃) or ferric chloride (FeCl₃). The efficiency and regioselectivity of this arylation depend heavily on the substituents already present on the benzene ring and the choice of catalyst.

Once the cyclopentylbenzene core is formed, further modifications can be made. For instance, synthetic routes can involve the creation of functional handles on the cyclopentyl ring itself. An example of such a strategy involves the transformation of a precursor like 1-(4-bromo-3,5-dimethoxyphenyl)cyclopentanecarbonitrile into an aldehyde. nih.govmdpi.com This aldehyde can then undergo further reactions, demonstrating how the cyclopentyl moiety can be strategically manipulated during a multi-step synthesis. nih.govmdpi.com

Direct C-H Functionalization Techniques for 1,3-Diol Synthesis

Direct C-H functionalization has emerged as a powerful and atom-economical approach in organic synthesis, potentially streamlining the creation of complex molecules like this compound. google.comnih.gov This strategy aims to convert inert C-H bonds directly into functional groups, bypassing the need for pre-functionalized starting materials. nih.govchemrxiv.org

For the synthesis of 1,3-diols on an aromatic ring, guided C-H functionalization is a particularly relevant technique. nih.gov This approach utilizes a directing group temporarily attached to the substrate, which positions a transition-metal catalyst in close proximity to the target C-H bonds. nih.govacs.org A conceptual application for synthesizing a 1,3-diol involves:

Installation of a Directing Group: A directing group, such as a carbamate, is installed on the starting alcohol. nih.gov

Directed C-H Oxidation: The substrate is treated with a suitable catalyst (e.g., rhodium or palladium) and an oxidant. The directing group guides the catalyst to functionalize the C-H bonds at the positions corresponding to the desired 1,3-diol arrangement. nih.govnih.gov

Hydrolysis: The directing group is removed to unveil the final 1,3-diol product. nih.gov

This method has been successfully used to synthesize 1,3-diols from various alcohols, demonstrating high yields and diastereoselectivity, particularly for benzylic and tertiary C-H bonds. nih.gov While a specific application to this compound is not detailed in the literature, the principles of guided, radical-mediated C-H functionalization offer a transformative potential for its synthesis. google.comnih.gov

Table 1: Conceptual Comparison of C-H Functionalization Strategies for 1,3-Diol Synthesis

StrategyCatalyst System (Example)Directing Group (Example)Key FeatureReference
Guided C-H OxidationRhodium(II) or Palladium(II)CarbamateDirects oxidation to specific C-H bonds for high regioselectivity. nih.gov
Alcohol-Directed C-H Silylation/OxidationIridium(I)Hydrosilane (formed in situ)A three-step, one-pot protocol involving silylation, C-H activation, and oxidation. nih.gov

Multi-Step Synthesis Pathways for Substituted Benzene-1,3-diols

Traditional, multi-step syntheses remain a cornerstone for the reliable production of substituted benzene-1,3-diols. These pathways often rely on robust and well-understood chemical reactions.

A classic approach to synthesizing 4-alkyl-substituted resorcinols involves the direct reaction of resorcinol (B1680541) (benzene-1,3-diol) with a ketone or alcohol precursor under acidic conditions. For the synthesis of this compound, this would involve a Friedel-Crafts-type alkylation of resorcinol with cyclopentanone (B42830) or cyclopentanol. The reaction is typically catalyzed by a strong acid, which facilitates the formation of a carbocation from the cyclopentyl precursor that then attacks the electron-rich resorcinol ring. The ortho and para positions relative to the hydroxyl groups are activated, leading to substitution at the 4-position. Cascade reactions, which combine an initial Friedel-Crafts acylation with a subsequent intramolecular aldol (B89426) condensation, have been used to create cyclopentene rings on activated benzene derivatives, illustrating a related principle of forming the cyclic structure in situ. acs.org

A widely used and effective method for preparing phenolic compounds is the demethylation of their corresponding aryl methyl ether analogs. rsc.org This is a key strategy for synthesizing this compound, where the precursor is 1-cyclopentyl-3,5-dimethoxybenzene. ucl.ac.uk The cleavage of the stable aryl-methyl ether bond requires a potent Lewis acid or nucleophilic reagent. rsc.org

A documented synthesis of 5-cyclopentylbenzene-1,3-diol (an isomer of the target compound) reports a high yield of 89% by demethylating 1-cyclopentyl-3,5-dimethoxybenzene. ucl.ac.uk Boron tribromide (BBr₃) is a common and highly effective reagent for this transformation, typically used in an inert solvent like dichloromethane (B109758) at low temperatures. vulcanchem.comnih.gov Other reagents, such as aluminum chloride (AlCl₃) in the presence of a scavenger, can also be employed. rsc.org The choice of reagent can be critical, as some methods show selectivity for cleaving only one of multiple methoxy (B1213986) groups, which is an important consideration in molecules with different types of ether linkages. rsc.org

Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers

ReagentTypical ConditionsKey FeaturesReference
Boron Tribromide (BBr₃)Dichloromethane (DCM), low temperature (e.g., 0 °C to RT)Highly effective and widely used for complete demethylation. vulcanchem.comnih.gov
Aluminum Chloride (AlCl₃)Dichloromethane (DCM) with a scavenger (e.g., dimethyl sulfide)Can offer selective demethylation under controlled conditions. rsc.org
Hydrobromic Acid (HBr)Acetic acid, refluxA classic, strong acid method. nih.gov
Lithium Chloride (LiCl)Dimethylformamide (DMF), high temperatureCan show selectivity, sometimes cleaving only one of two methoxy groups. rsc.org

Process Optimization and Scalability Considerations in this compound Synthesis

For multi-step pathways, such as the demethylation route, process optimization involves a careful selection of reagents and reaction conditions. For example, in the demethylation of 1-cyclopentyl-3,5-dimethoxybenzene, variables such as the stoichiometry of the demethylating agent (e.g., BBr₃), reaction temperature, and reaction time must be fine-tuned to maximize the conversion to this compound while minimizing the formation of byproducts. ucl.ac.uk Purification is also a critical step; flash column chromatography is often employed at the lab scale to achieve high purity. ucl.ac.uk For industrial-scale production, alternative purification methods like recrystallization or distillation would be more practical and cost-effective.

Spectroscopic Characterization and Structural Elucidation of 4 Cyclopentylbenzene 1,3 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignmentnih.govepa.govchemscene.comnih.gov

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of both proton (¹H) and carbon-13 (¹³C) nuclei, a detailed picture of the molecular structure can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysisnih.govepa.gov

The ¹H NMR spectrum of 4-Cyclopentylbenzene-1,3-diol provides crucial information about the number and electronic environment of the protons in the molecule. The aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring. The protons of the cyclopentyl group will have distinct chemical shifts based on their proximity to the aromatic ring and their specific spatial arrangements. The hydroxyl (OH) protons are also readily identifiable, though their chemical shift can be variable and influenced by factors such as solvent and concentration.

Detailed analysis of the ¹H NMR spectrum reveals specific signals corresponding to the different types of protons present in the this compound molecule. While experimental data can vary slightly based on the solvent and spectrometer frequency, predicted spectra and data from similar structures provide a reliable framework for interpretation. nih.govhmdb.carsc.org

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
VariesSinglet (broad)2HOH
6.8 - 7.2Multiplet3HAr-H
3.0 - 3.4Multiplet1HCH (cyclopentyl)
1.5 - 2.1Multiplet8HCH₂ (cyclopentyl)

This table is based on general principles of NMR spectroscopy and predicted data for similar compounds. Actual experimental values may differ.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterizationnih.govnih.gov

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. Aromatic carbons appear in the downfield region (typically 100-160 ppm), while the sp³-hybridized carbons of the cyclopentyl group are found in the upfield region.

Experimental ¹³C NMR data for this compound has been reported, confirming the presence of the expected number of carbon atoms in their respective chemical environments. hmdb.ca

Table 2: Experimental ¹³C NMR Data for this compound (in CDCl₃, 15.09 MHz) hmdb.ca

Chemical Shift (ppm)Assignment
153.2C-OH (aromatic)
141.5C-C (aromatic, attached to cyclopentyl)
129.5CH (aromatic)
116.1CH (aromatic)
112.8CH (aromatic)
45.3CH (cyclopentyl)
34.5CH₂ (cyclopentyl)
25.7CH₂ (cyclopentyl)

Mass Spectrometry (MS) for Molecular Formula Confirmation and Purity Assessmentnih.gov

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₁H₁₄O₂. nih.gov The calculated monoisotopic mass is 178.0994 Da. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which serves to confirm the molecular formula and assess the purity of the sample. The fragmentation pattern observed in the mass spectrum can also offer further structural information.

Table 3: Molecular Weight and Mass Data for this compound nih.gov

PropertyValue
Molecular FormulaC₁₁H₁₄O₂
Molecular Weight178.23 g/mol
Monoisotopic Mass178.099379685 Da

Infrared (IR) Spectroscopy for Functional Group Identificationnih.gov

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. msu.edu The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H) and aromatic (C-H and C=C) groups. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹, while aromatic C=C stretching vibrations give rise to signals in the 1450-1600 cm⁻¹ region. msu.edulibretexts.org The presence of the cyclopentyl group would be indicated by C-H stretching vibrations just below 3000 cm⁻¹.

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600 - 3200 (broad)O-H StretchHydroxyl
3100 - 3000C-H StretchAromatic
2960 - 2850C-H StretchAliphatic (Cyclopentyl)
1600 - 1450C=C StretchAromatic

Investigation of Bioactivity and Mechanistic Interactions of 4 Cyclopentylbenzene 1,3 Diol and Its Derivatives

Enzyme Inhibition Studies: Focus on Tyrosinase Activity Modulation

Tyrosinase is a copper-containing enzyme that plays a crucial, rate-limiting role in the biosynthesis of melanin (B1238610), the primary pigment in mammalian skin and hair. rsc.orgencyclopedia.pub The inhibition of this enzyme is a key strategy for managing hyperpigmentation disorders and is a focal point in the development of skin-lightening agents in cosmetics. thieme-connect.comresearchgate.net Resorcinol (B1680541) derivatives, including 4-Cyclopentylbenzene-1,3-diol, are recognized as potent inhibitors of tyrosinase. researchgate.netncats.ionih.gov Their mechanism of action is attributed to the resorcinol moiety, which can be oxidized to a hydroxy-ortho-quinone that irreversibly eliminates copper from the enzyme's active site, leading to its inactivation. researchgate.net Kinetic studies have shown that compounds with a 4-substituted resorcinol skeleton often act as competitive inhibitors of tyrosinase. thieme-connect.comnih.govnih.gov

Structure-Activity Relationship (SAR) Analysis of Hydrophobic Moieties in Resorcinol Derivatives

The structure of resorcinol derivatives is critical to their tyrosinase inhibitory efficacy, with the substituent at the 4-position of the resorcinol ring playing a key role. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies consistently demonstrate that the 4-substituted resorcinol skeleton is a vital feature for potent tyrosinase inhibition. thieme-connect.comnih.govresearchgate.netthieme-connect.com

Table 1: Influence of 4-Position Substituent on Tyrosinase Inhibition
Compound ClassSubstituent at 4-PositionObserved Effect on Tyrosinase InhibitionReference
4-AlkylresorcinolsIncreasing linear alkyl chain length (e.g., ethyl to hexyl)Increased inhibitory activity jst.go.jp
OrsellinatesIncreasing linear alkyl chain length (n-butyl to n-octyl)Increased inhibitory activity jst.go.jp
StilbenesAddition of isoprenyl chain to resorcinol skeletonSlightly increased inhibitory activity thieme-connect.com
FlavonoidsPresence of 4-substituted resorcinol skeletonPotent inhibitory activity thieme-connect.com

Computational Modeling and Molecular Docking for Enzyme Binding Site Analysis

To better understand the molecular interactions underpinning tyrosinase inhibition, computational methods are frequently employed. Molecular docking simulations have been used to analyze how resorcinol derivatives bind to the active site of both mushroom and human tyrosinase. nih.govresearchgate.netresearchgate.net These studies have shown that potent inhibitors, particularly those with a 4-substituted resorcinol moiety, fit well within the enzyme's active site. nih.govresearchgate.netresearchgate.net

Pharmacophore analyses and docking simulations reveal that the two hydroxyl groups of the resorcinol entity are crucial, often acting as hydrogen bond donors to residues within the active site. nih.govresearchgate.netresearchgate.net The substituent at the 4-position, such as the cyclopentyl group, typically occupies a hydrophobic pocket, contributing to the stability of the enzyme-inhibitor complex. These computational models correlate well with experimental data, confirming that a combination of hydrogen bonding and hydrophobic interactions is key to the high binding affinity and potent competitive inhibition observed with these compounds. nih.gov

Antioxidant Properties and Scavenging of Reactive Oxygen Species

Beyond enzyme inhibition, many tyrosinase inhibitors also exhibit antioxidant properties. researchgate.net This dual functionality is significant because oxidative stress from reactive oxygen species (ROS) is closely linked to skin aging and pigmentation. Phenolic compounds, including flavonoids and resorcinol derivatives, are well-known for their antioxidant capabilities. researchgate.net

For this compound specifically, predictive models based on its chemical structure indicate a high probability of antioxidant function. This is consistent with the broader understanding of phenolic compounds, which can neutralize free radicals by donating a hydrogen atom from their hydroxyl groups. While direct experimental data on the ROS scavenging activity of this compound is limited in the available literature, its structural similarity to other known phenolic antioxidants strongly suggests it possesses this property.

Table 2: Predicted Functional Use of this compound
Predicted Functional UseProbability
Antioxidant0.691
Colorant0.605
Fragrance0.584
Skin Protectant0.444
*Data based on EPA's Quantitative Structure Use Relationship (QSUR) models.

Impact on Biological Pathways: Insights into Melanogenesis Regulation

The primary impact of this compound on biological pathways is its direct intervention in melanogenesis, the complex process of melanin synthesis. encyclopedia.pub Tyrosinase catalyzes the first two rate-limiting steps of this pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. encyclopedia.pub By inhibiting tyrosinase, this compound effectively blocks the production of melanin at its origin.

Studies on various resorcinol derivatives have confirmed that their tyrosinase-inhibiting activity translates to a reduction in melanin content in melanoma cell cultures. researchgate.net This demonstrates a clear cause-and-effect relationship: the inhibition of the key enzyme leads to the downregulation of the entire metabolic pathway. Therefore, compounds like this compound are considered potent regulators of melanogenesis, making them valuable for treating hyperpigmentary disorders. encyclopedia.pub

Broader Pharmacological Relevance of Cyclopentyl-Substituted Aromatic Compounds

Aromatic compounds are fundamental scaffolds in a vast array of pharmaceuticals. ajprd.com The incorporation of specific substituents, such as cycloalkyl groups, is a common strategy in medicinal chemistry to fine-tune the pharmacological properties of a drug candidate.

The cyclopentyl group, due to its bulkiness and hydrophobicity, can enhance a molecule's interaction with biological targets. ajprd.com It is considered a good fit for hydrophobic pockets within enzymes or receptors. ajprd.com Furthermore, incorporating cyclic structures like cyclopentyl or cyclopropyl (B3062369) rings can increase metabolic stability, enhance potency, and improve brain permeability by creating a more conformationally restricted and favorable structure for binding. nih.govnih.gov This strategic use of cycloalkyl groups highlights the potential of cyclopentyl-substituted aromatic compounds, like this compound, to serve as lead structures in drug discovery beyond dermatology. ontosight.ai

Comparative Analysis with Isomeric Analogs (e.g., 5-Cyclopentylbenzene-1,3-diol)

The precise positioning of substituents on an aromatic ring is crucial for biological activity. The vast body of research on tyrosinase inhibitors consistently emphasizes the importance of the 4-substituted resorcinol motif for high potency. thieme-connect.comnih.govnih.govresearchgate.netthieme-connect.comresearchgate.netmdpi.com This specific arrangement allows the resorcinol's hydroxyl groups to interact optimally with the copper ions in the tyrosinase active site, while the 4-position substituent fits into an adjacent hydrophobic pocket.

In contrast, an isomeric analog such as 5-Cyclopentylbenzene-1,3-diol would present a different spatial arrangement. Studies have indicated that 2,4-resorcinol derivatives are significantly more potent tyrosinase inhibitors than their 3,5-substituted counterparts. jst.go.jp Moving the cyclopentyl group from the 4-position to the 5-position would alter its orientation relative to the hydroxyl groups and the enzyme's binding site. This would likely disrupt the favorable hydrophobic interactions established by the 4-substituted isomer, leading to a significant decrease in binding affinity and inhibitory activity. One study noted that electron-rich 5-substituted resorcinols could interfere with the oxidation reaction through the formation of secondary products, further complicating their inhibitory profile. researchgate.net Thus, while direct comparative data for 5-cyclopentylbenzene-1,3-diol is scarce, the established SAR for resorcinol derivatives strongly suggests that the 4-cyclopentyl isomer is the more potent tyrosinase inhibitor.

Analogous Bioactive Cyclopentyl-Containing Scaffolds

The cyclopentyl group is a key structural motif in a variety of bioactive compounds, where it can influence the molecule's conformation, lipophilicity, and binding interactions with biological targets. nih.govncl.ac.uk Research into analogous scaffolds provides valuable insights into how this moiety can be leveraged in drug design.

Cyclopentyl-Containing Purine (B94841) Analogs

A notable class of bioactive compounds features a cyclopentyl group attached to a purine scaffold. These purine nucleobase analogs have been investigated for their potential as anticancer agents. bohrium.com For instance, newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine analogs have demonstrated potent anticancer activity. bohrium.com These compounds have been shown to induce apoptosis in hepatocellular carcinoma cells by inhibiting Src kinase. bohrium.com The introduction of the cyclopentyl group at the N9 position of the purine ring is a critical feature of these molecules, contributing to their selective interaction with cancer-related kinases such as ALK and BTK. bohrium.com

Table 1: Bioactive Cyclopentyl-Containing Purine Analogs

Compound Class Biological Activity Mechanism of Action

N-Aryl-N'-Cyclopentyl Ureas

The urea (B33335) functional group is prevalent in many small molecule drugs, and its conformational preferences are crucial for rational drug design. nih.govncl.ac.uk Systematic studies on N-aryl-N'-cyclopentyl ureas have been conducted to understand their conformational free-energy landscapes. nih.gov These studies have revealed that the methylation pattern on the urea nitrogens significantly affects the conformational preference of the system. nih.govncl.ac.uk Notably, N-phenyl-N'-cyclopentyl urea can adopt both trans-trans and cis-trans conformations with similar energy. The cis-trans conformation can be stabilized by an internal hydrogen bond. nih.govncl.ac.uk This research is instrumental for the design of new drug candidates incorporating the N-alkyl-N'-aryl urea motif. nih.gov

Table 2: Conformational Studies of N-Aryl-N'-Cyclopentyl Ureas

Compound Key Finding Implication for Drug Discovery

N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide Derivatives

In the search for novel α-glucosidase inhibitors for managing type 2 diabetes, a series of N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives has been synthesized and evaluated. rsc.org Many of these compounds exhibited significant α-glucosidase inhibitory activity, with some showing higher potency than the standard drug, acarbose. rsc.org The structure-activity relationship (SAR) studies indicated that the presence of the cyclopentyl group, along with substitutions on the phenyl ring of the cinnamoyl moiety, plays a crucial role in the inhibitory potency. rsc.org Molecular docking studies suggest that these compounds interact with key residues within the α-glucosidase binding pocket. rsc.org

Table 3: α-Glucosidase Inhibitory Activity of Selected Cyclopentyl-Containing Hydrazide Derivatives

Compound IC₅₀ (µM) vs. α-glucosidase
7b 14.48
7d 18.88
6g 28.51
Acarbose (Standard) 35.91

Data sourced from in vitro studies on N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives. rsc.org

Hydroxytyrosol (B1673988) Analogs with Cyclopentyl Substitutions

Researchers have synthesized new hydroxytyrosol derivatives with cycloalkyl substitutions at the C-1 position of the side chain to enhance their antioxidant and cytostatic properties. nih.gov Among these, the cyclopentyl-substituted analogs have shown promising results. For example, the synthesis of 4-[1-(hydroxymethyl)cyclopentyl]benzene-1,2-diol was part of an effort to create compounds with potential applications in bone health. nih.gov These cyclo-substituted hydroxytyrosol analogs demonstrated significantly higher antioxidant activity and notable cytostatic effects against human osteoblast-like cells compared to the parent compound. nih.gov

Table 4: List of Chemical Compounds

Compound Name
This compound
6-substituted piperazine/phenyl-9-cyclopentyl purine analogs
N-phenyl-N'-cyclopentyl urea
N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide
Acarbose
4-[1-(hydroxymethyl)cyclopentyl]benzene-1,2-diol

Academic Applications and Material Science Perspectives of 4 Cyclopentylbenzene 1,3 Diol

Utilization as Building Blocks in Medicinal Chemistry and Combinatorial Libraries

The resorcinol (B1680541) (benzene-1,3-diol) framework is a well-established pharmacophore present in numerous biologically active molecules and is used as a chemical intermediate for various pharmaceutical agents. jmchemsci.comresearchgate.net Derivatives of resorcinol have been investigated for applications ranging from dermatological treatments to anti-cancer agents. jmchemsci.com 4-Cyclopentylbenzene-1,3-diol leverages this proven scaffold, offering a unique building block for the synthesis of novel therapeutic candidates.

In modern drug discovery, combinatorial chemistry is a powerful tool that enables the rapid synthesis and screening of millions of potential drug compounds through the use of positional scanning libraries (PSL) or other library formats. nih.gov These libraries are constructed by systematically combining a set of core molecular scaffolds with a variety of functional groups to explore a vast chemical space.

This compound is an ideal candidate for inclusion in such libraries. The diol functional groups provide reactive handles for further chemical modification, while the core structure combines two distinct features:

The Resorcinol Moiety: The phenolic hydroxyl groups are key to the biological activity of many resorcinol-based drugs and provide points for creating ethers, esters, or other derivatives.

The Cyclopentyl Group: This cyclic alkyl group significantly influences the molecule's physicochemical properties. fiveable.me It increases lipophilicity (fat-solubility) compared to unsubstituted resorcinol, a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

By incorporating this compound into a combinatorial library, medicinal chemists can systematically explore how the bulky and non-polar nature of the cyclopentyl substituent influences binding affinity to biological targets. This allows for the fine-tuning of a potential drug's properties to enhance efficacy and optimize pharmacokinetics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number21713-03-1 alchempharmtech.comchemscene.com
Molecular FormulaC₁₁H₁₄O₂ chemscene.comnih.gov
Molecular Weight178.23 g/mol chemscene.comnih.gov
StereochemistryAchiral nih.gov
Optical ActivityNone nih.gov

Role in Advanced Materials Development and Polymer Science

The diol functionality of this compound makes it a prime monomer for synthesizing advanced polymers. Resorcinol itself is a foundational component in the production of high-performance resins and can be chemically functionalized to create monomers for polyesters. jmchemsci.comdaneshyari.com The introduction of the cyclopentyl group at the 4-position provides a mechanism for creating polymers with tailored properties.

Resorcinol-formaldehyde (RF) resins are thermosetting polymers created through a sol-gel polymerization process. jmchemsci.com The reaction mechanism involves the electrophilic addition of formaldehyde (B43269) to the resorcinol ring, followed by condensation reactions that form methylene (B1212753) bridges, creating a highly cross-linked, three-dimensional network. mdpi.com

The polymerization chemistry is highly dependent on the pH and the reactivity of the resorcinol ring. researchgate.net Quantum chemistry studies and experimental data have shown that the positions ortho and para to the hydroxyl groups (specifically, positions 2, 4, and 6) are the most nucleophilic and thus the most reactive sites for formaldehyde addition. mdpi.com The 4- and 6-positions are particularly favored. mdpi.com

In this compound, the cyclopentyl group occupies the 4-position. This has two significant consequences for polymerization:

Steric Hindrance: The bulky cyclopentyl group physically blocks one of the most reactive sites on the resorcinol ring. This forces the polymerization to occur primarily at the remaining 2- and 6-positions.

Altered Cross-linking: By preventing reactions at the 4-position, the resulting polymer network will have a different topology and a potentially lower cross-linking density compared to a standard RF resin. This can affect the material's mechanical properties, porosity, and thermal stability.

The rate of polymerization is also affected. An increase in the resorcinol-to-formaldehyde molar ratio in standard RF synthesis has been shown to improve the chemical stability of the resulting resin. nih.gov The substitution pattern of this compound effectively modifies this stoichiometry at the molecular level, leading to a fundamentally different product distribution and final resin structure.

Beyond thermosets, this compound is a valuable monomer for producing thermoplastic polymers such as polyesters. daneshyari.com In polyester (B1180765) synthesis, a diol is reacted with a dicarboxylic acid in a condensation polymerization reaction. msu.edu The properties of the final polymer are directly influenced by the structure of the monomers. libretexts.org

The use of this compound allows for the precise tailoring of polymer properties:

Amorphous Nature: The 1,3-substitution pattern of the diol, similar to isophthalic acid, introduces a "kink" into the polymer backbone. daneshyari.com This irregular structure hinders the efficient packing of polymer chains, suppressing crystallinity and resulting in amorphous materials. daneshyari.commsu.edu Amorphous polymers are typically transparent and lack a sharp melting point.

Increased Glass Transition Temperature (Tg): The rigid aromatic ring and the bulky cyclopentyl side group restrict the rotational freedom of the polymer chains. This increased stiffness raises the glass transition temperature, meaning the material will retain its rigidity and mechanical strength at higher temperatures compared to polyesters made from flexible, linear diols. The incorporation of rigid diols is a known strategy for increasing the stiffness of molecular chains. nih.gov

Enhanced Hydrophobicity: The non-polar cyclopentyl group increases the hydrophobic character of the polymer. This can lead to materials with lower water absorption and improved resistance to hydrolysis, which is beneficial for applications in humid environments.

By strategically copolymerizing this compound with other diols (e.g., linear aliphatic diols) and various dicarboxylic acids, material scientists can create a wide range of polyesters with precisely controlled thermal, mechanical, and chemical properties.

Table 2: Predicted Influence of Cyclopentyl Group on Polymer Properties (Conceptual)

Polymer PropertyPolymer from ResorcinolPolymer from this compoundRationale for Difference
Chain Packing EfficiencyHigherLowerThe bulky cyclopentyl group creates steric hindrance, preventing close packing of polymer chains. libretexts.org
CrystallinityPotentially semi-crystallineAmorphousThe kinked backbone and bulky side group disrupt long-range order. daneshyari.com
Glass Transition Temp (Tg)BaselineHigherThe rigid ring and side group restrict chain mobility, increasing the energy required for segmental motion. nih.gov
Solubility in Non-polar SolventsLowerHigherThe lipophilic cyclopentyl group increases affinity for non-polar environments. fiveable.me
Water AbsorptionHigherLowerIncreased hydrophobicity from the alkyl side group reduces water uptake.

Future Research Trajectories and Unresolved Challenges for 4 Cyclopentylbenzene 1,3 Diol

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the broader application of 4-Cyclopentylbenzene-1,3-diol and related resorcinol (B1680541) derivatives is the reliance on synthetic methods that may not be efficient or environmentally benign. jmchemsci.comjmchemsci.com Traditional organic synthesis pathways for similar compounds have presented notable disadvantages, including the need for multi-step sequences involving protection and deprotection of functional groups, the use of hazardous reagents like benzyl bromide, and the requirement for expensive cryogenic conditions. google.com

Future research must focus on developing synthetic protocols aligned with the principles of green chemistry. nih.govmgesjournals.com The goal is to devise routes that are not only economically viable but also minimize environmental impact. mgesjournals.com This involves improving atom economy, using safer solvents, reducing energy consumption, and utilizing renewable starting materials. nih.govmdpi.com A significant opportunity lies in the exploration of biocatalysis, employing enzymes to facilitate reactions with high selectivity under mild conditions, thereby reducing waste and avoiding harsh chemical reagents. mdpi.comrsc.org Furthermore, drawing inspiration from the synthesis of related structural motifs, future routes could leverage bio-based feedstocks, such as converting hemicellulose into key precursors like cyclopentane-1,3-diol. researchgate.netrsc.org

Table 1: Comparison of Traditional vs. Sustainable Synthetic Goals
AspectTraditional Synthesis ChallengesFuture Sustainable Synthesis Goals
ReagentsUse of hazardous and expensive materials (e.g., butyllithium, benzyl bromide) google.comUtilization of safer, renewable, and catalytic reagents nih.gov
ProcessMulti-step reactions requiring protection/deprotection; cryogenic conditions google.comFewer steps (higher efficiency), reactions at ambient temperature and pressure nih.gov
SolventsReliance on volatile and toxic organic solvents nih.govUse of green solvents like water, glycerol, or solvent-free conditions nih.govmdpi.com
WasteLower atom economy, production of hazardous by-productsHigh atom economy, prevention of waste, design for degradation nih.govmgesjournals.com
CatalysisStoichiometric reagents, heavy metal catalysts jmchemsci.comjmchemsci.comHighly selective biocatalysts and recyclable chemocatalysts mdpi.comrsc.org

In-depth Mechanistic Elucidation of Biological Activities and Structure-Function Correlations

While this compound holds potential, a significant unresolved challenge is the lack of a detailed understanding of its specific biological mechanisms of action. To unlock its therapeutic potential, it is crucial to identify its molecular targets and elucidate the pathways through which it exerts its effects.

Structure-activity relationship (SAR) studies are paramount. Research on analogous compounds, such as 4-Methyl-5-pentylbenzene-1,3-diol (MPBD), demonstrates the importance of such investigations. nih.gov In studies involving the slime mold Dictyostelium discoideum, it was found that different functional groups on the MPBD molecule were essential for its distinct biological roles in regulating chemotactic cell aggregation versus inducing spore maturation. nih.gov This suggests that this compound may also exhibit multifaceted activities dependent on specific structural features.

Future research must systematically modify the cyclopentyl, and hydroxyl groups of the this compound scaffold and evaluate how these changes impact biological activity. This will help in building comprehensive SAR and Quantitative Structure-Activity Relationship (QSAR) models. These models are essential for understanding how factors like hydrophobicity and electronic properties govern the compound's interactions with biological systems, a key step in designing more potent and selective derivatives.

Table 2: Key Findings from Structure-Activity Studies of a Related Resorcinol Derivative (MPBD) nih.gov
Biological ProcessKey ObservationImplication for Future Research
Chemotactic Cell AggregationRegulated by genes in the cAMP signaling pathway.Investigate if this compound interacts with signaling pathways.
Spore MaturationInduced during a later developmental stage.Explore potential roles in cell differentiation and development.
Structure-Function CorrelationThe functional groups essential for inducing spore maturation differed from those needed for cell aggregation.Systematic modification of this compound is needed to map its own structure-function landscape.

Exploration of Novel Therapeutic and Industrial Applications

The structural backbone of this compound, the resorcinol moiety, is present in compounds used across various industries, from pharmaceuticals to polymer production. jmchemsci.com However, the specific applications for the 4-cyclopentyl substituted version remain largely unexplored, presenting a significant area for future research.

In the therapeutic realm, related structures have shown promise as potent inhibitors of specific enzymes. For instance, cyclohexane-1,3-dione has been used to synthesize compounds that act as tyrosine kinase inhibitors, a class of drugs often used in cancer therapy. nih.gov Similarly, other resorcinol-type molecules have been identified as inhibitors of enzymes like Leukotriene A-4 hydrolase. drugbank.com This suggests a trajectory for investigating this compound and its derivatives as targeted enzyme inhibitors for various diseases.

From an industrial perspective, resorcinol itself is a key component in the production of resins and adhesives when reacted with formaldehyde (B43269). jmchemsci.com The cyclopentyl group in this compound could impart unique properties, such as altered solubility, thermal stability, or flexibility, to polymers. Inspired by the use of 1,3-cyclopentanediol as a monomer for polyurethanes, future work could explore the incorporation of this compound into novel polymer chains to create advanced materials with tailored characteristics. researchgate.netrsc.org

Table 3: Potential Application Areas for Future Exploration
DomainPotential ApplicationRationale Based on Related Compounds
TherapeuticAnticancer Agents (e.g., Kinase Inhibitors)Cyclohexane-1,3-dione is a precursor for synthesizing tyrosine kinase inhibitors. nih.gov
TherapeuticEnzyme InhibitionRelated resorcinol structures inhibit enzymes like Leukotriene A-4 hydrolase. drugbank.com
IndustrialAdvanced Polymers and ResinsResorcinol is used in formaldehyde resins; the cyclopentyl group could modify polymer properties. jmchemsci.com
IndustrialMonomers for PolyurethanesThe related compound 1,3-cyclopentanediol is a known monomer for polyurethane synthesis. rsc.org

Application of Advanced Computational Chemistry for Predictive Modeling and Design

A significant trajectory that will accelerate the development of this compound is the integration of advanced computational chemistry. In-silico techniques offer a powerful, cost-effective, and rapid means to predict molecular properties, understand interactions, and guide the design of new derivatives before undertaking expensive and time-consuming laboratory synthesis.

Future research should employ methods like Density Functional Theory (DFT) to perform detailed quantum chemical calculations. sciety.org Such studies can determine stable molecular structures, predict spectral data, and elucidate the electronic properties that govern the compound's reactivity. sciety.orgresearchgate.net This fundamental understanding is crucial for designing more efficient synthetic routes and for explaining observed biological activities.

Furthermore, molecular docking simulations can be used to predict how this compound and its virtual derivatives might bind to the active sites of specific biological targets, such as enzymes or receptors. sciety.org This approach can screen large libraries of virtual compounds to prioritize those with the highest predicted binding affinity for synthesis and biological testing. By combining these predictive models with QSAR studies, which correlate chemical structure with biological activity, researchers can rationally design next-generation analogs with enhanced potency and selectivity.

Table 4: Applications of Computational Chemistry in Future Research
Computational MethodSpecific ApplicationResearch Goal
Quantum Chemistry (e.g., DFT)Calculation of molecular orbital energies, dipole moments, and stable conformers. researchgate.netUnderstand reactivity, predict properties, and guide synthesis.
Molecular DockingSimulate the binding of the compound to the active sites of proteins. sciety.orgIdentify potential biological targets and predict binding affinity.
QSAR ModelingDevelop statistical models linking structural descriptors (e.g., LogP, TPSA) to biological activity. chemscene.comPredict the activity of new derivatives and guide rational drug design.
Molecular Dynamics (MD) SimulationSimulate the movement and interaction of the compound with its biological target over time.Elucidate the stability of the ligand-protein complex and the mechanism of interaction.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-Cyclopentylbenzene-1,3-diol, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of resorcinol with cyclopentyl halides under acidic conditions. Purity validation requires chromatographic techniques (e.g., HPLC with UV detection) and melting point analysis. Mass spectrometry (MS) can confirm molecular weight, while elemental analysis ensures stoichiometric consistency. Residual solvents should be quantified via gas chromatography (GC) .

Q. How can NMR and IR spectroscopy confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks based on substituent effects: the cyclopentyl group shows distinct multiplet patterns (δ 1.5–2.5 ppm for protons; δ 20–40 ppm for carbons). Hydroxyl protons (δ 5–7 ppm) may exhibit exchange broadening. Compare with computational predictions (e.g., DFT-based chemical shift calculations) to verify assignments .
  • IR : Confirm O-H stretching (~3200–3500 cm⁻¹) and aromatic C=C (~1450–1600 cm⁻¹). Absence of carbonyl peaks rules out oxidation byproducts .

Q. What methodologies are effective for integrating this compound into flow injection analysis (FIA) systems for metal ion detection?

  • Methodological Answer : Functionalize the diol as a chelating agent (e.g., azo-dye derivatives) immobilized on a reaction coil. Optimize parameters:

  • pH : Adjust to stabilize the ligand-metal complex (e.g., pH 5–7 for Pb(II)).
  • Flow rate : Balance sensitivity and throughput (e.g., 1.2 mL/min).
  • Detection : Use UV-Vis spectrophotometry at λmax corresponding to the complex (e.g., 450–550 nm) .

Advanced Questions

Q. How can discrepancies between experimental and computational spectral data for this compound be resolved?

  • Methodological Answer : Apply the CSEARCH protocol for NMR data validation :

Compare experimental ¹³C shifts with density functional theory (DFT) predictions.

Identify outliers (e.g., >5 ppm deviation) and re-evaluate substituent effects or conformational flexibility.

Use molecular dynamics simulations to model solvent interactions affecting shifts.

  • Example : For 4-allylbenzene-1,3-diol, structural revision was necessary due to mismatched shifts .

Q. In kinetic studies of this compound oxidation, how do reaction conditions influence mechanism determination?

  • Methodological Answer :

  • Rate Law : Determine order in [oxidant] (e.g., KMnO₄) and [diol] via variable-time experiments.
  • Activation Parameters : Calculate ΔH‡ and ΔS‡ using Arrhenius/Eyring plots. A negative ΔS‡ (-0.22 kJ/mol·K) suggests associative transition states .
  • Stoichiometry : Confirm via titration (e.g., 1:1 KMnO₄:diol consumption).
  • Product Analysis : Use FTIR to identify oxidation products (e.g., aldehydes) .

Q. What strategies are employed to design metal complexes using this compound as a ligand, and how do structural modifications affect catalytic activity?

  • Methodological Answer :

  • Synthesis : React the diol with metal salts (e.g., Co(III), V(V)) in ethanol/water. Schiff base derivatives enhance chelation (e.g., 2-ethyl-2-aminopropane-1,3-diol ligands) .
  • Characterization : X-ray crystallography confirms geometry (e.g., octahedral Co(III) complexes).
  • Activity : Electron-withdrawing substituents on the diol increase Lewis acidity, improving catalytic efficiency in oxidation reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.